3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione
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Overview
Description
3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione typically involves the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the Adamantylamino Group: This step involves the nucleophilic substitution of an adamantylamine derivative onto the pyrrolidinedione core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantylamino group or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the adamantylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulation of Pathways: Influencing signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Adamantylamino)-1-phenyl-2,5-pyrrolidinedione: Lacks the methoxy groups on the phenyl ring.
3-(1-Adamantylamino)-1-(2,4-dichlorophenyl)-2,5-pyrrolidinedione: Contains chlorine atoms instead of methoxy groups.
Uniqueness
The presence of both the adamantylamino group and the methoxy groups on the phenyl ring may confer unique properties to 3-(1-Adamantylamino)-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-27-16-3-4-18(19(8-16)28-2)24-20(25)9-17(21(24)26)23-22-10-13-5-14(11-22)7-15(6-13)12-22/h3-4,8,13-15,17,23H,5-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQGUGANXXLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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